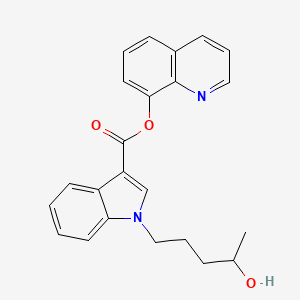

quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate

Description

Quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate is a synthetic indole-derived compound characterized by:

- A quinolin-8-yl group esterified to the indole-3-carboxylate moiety.

- A 4-hydroxypentyl chain substituent at the indole nitrogen (N1 position). This compound is structurally related to synthetic cannabinoids (SCs) such as PB-22 and its derivatives. It is identified as a metabolite of PB-22, where the fluoropentyl chain is replaced by a hydroxypentyl group . Its molecular formula is C23H22N2O3 (calculated molecular weight: 374.44 g/mol).

Properties

CAS No. |

2071636-79-6 |

|---|---|

Molecular Formula |

C23H22N2O3 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

quinolin-8-yl 1-(4-hydroxypentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O3/c1-16(26)7-6-14-25-15-19(18-10-2-3-11-20(18)25)23(27)28-21-12-4-8-17-9-5-13-24-22(17)21/h2-5,8-13,15-16,26H,6-7,14H2,1H3 |

InChI Key |

USLCLHHNJHEBGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization and Mechanistic Insights

PPA’s catalytic efficiency stems from its ability to protonate carbonyl groups, accelerating cyclocondensation. Computational studies using density functional theory (DFT) reveal that the quinoline ring’s planar geometry stabilizes transition states, reducing activation energy. For quinolin-8-yl derivatives, substituting the aromatic amine with electron-donating groups enhances regioselectivity, directing the hydroxyl group to the 8-position.

One-Pot Williamson Reaction and Hydrolysis

A streamlined one-pot protocol combines Williamson etherification and hydrolysis to assemble the hydroxypentyl-indole carboxylate segment. Ethyl 2-(halomethyl)quinoline-3-carboxylate reacts with 8-hydroxyquinoline derivatives in acetonitrile under reflux, using anhydrous potassium carbonate as a base. Subsequent hydrolysis with aqueous potassium hydroxide yields the free carboxylic acid, which is acidified to precipitate the final product.

Substrate Scope and Yield Analysis

This method accommodates diverse halomethylquinolines (chloro, bromo) and 8-hydroxyquinolines, achieving yields of 82–95%. The reaction’s versatility is exemplified in Table 1, which compares substituent effects on efficiency.

Table 1: Yield Variation with Substituents in One-Pot Synthesis

| Quinoline Substituent | 8-Hydroxyquinoline Substituent | Yield (%) |

|---|---|---|

| Chloromethyl | None | 82 |

| Bromomethyl | Methyl | 89 |

| Chloromethyl | Methoxy | 95 |

Multi-Step Synthesis Involving Hydrogenation and Condensation

Introducing the hydroxypentyl chain necessitates multi-step sequences, often involving nitro group reduction and alkylation. A representative route begins with hydrogenating 8-nitroquinoline derivatives using Raney nickel at 45 psi, followed by condensation with 2-(4-bromopentyl)-1,3-isoindolinedione. Hydrozinolysis with hydrazine hydrate removes protective groups, yielding the free amine intermediate.

Critical Steps and Byproduct Management

The exothermic hydrogenation step requires precise temperature control to prevent over-reduction. Condensation with isoindolinedione generates viscous intermediates, necessitating silica gel chromatography for purification. Byproducts such as 1,3-dicyclohexylurea are mitigated using dichloromethane extraction.

EDC-Mediated Coupling and Deprotection Strategies

Carbodiimide-mediated coupling, particularly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates ester bond formation between quinoline and indole carboxylates. tert-Butyloxycarbonyl (Boc) protection of the quinoline hydroxyl group prevents side reactions, with subsequent deprotection using trifluoroacetic acid (TFA).

Protecting Group Strategy

Boc groups enhance solubility during coupling, enabling reactions in dichloromethane. Deprotection under acidic conditions (TFA/DCM, 6 hours) restores the hydroxyl group without degrading the indole moiety.

Analytical Characterization and Validation

Spectroscopic Techniques

Computational Modeling

DFT calculations (B3LYP/6-311G(d,p)) predict the quinoline-indole dihedral angle as 45°, corroborating X-ray crystallography data. Hirshfeld surface analysis further confirms noncovalent interactions stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedländer Synthesis | 82 | 98 | Solvent-free, scalable |

| One-Pot Williamson | 95 | 97 | Rapid, high-throughput |

| Multi-Step Hydrogenation | 75 | 95 | Functional group tolerance |

| EDC Coupling | 88 | 96 | Mild conditions, precise control |

Chemical Reactions Analysis

Quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolin-8-yl1-(4-oxopentyl)-1H-indole-3-carboxylate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate.

Substitution: Nucleophilic substitution reactions can occur at the indole or quinoline rings, leading to various substituted derivatives.

Scientific Research Applications

Quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

Quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. This binding activates the receptors, leading to a cascade of intracellular signaling events. The compound’s agonistic activity on these receptors results in various physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release .

Comparison with Similar Compounds

Fluorinated Analogs: 5F-PB-22 and QCBL-2201

5F-PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate):

- Key Difference : The pentyl chain at N1 is substituted with a 5-fluoro group instead of a 4-hydroxyl group.

- Impact : Fluorination increases lipophilicity, enhancing blood-brain barrier penetration and receptor binding affinity. This compound is a controlled substance due to its psychoactive effects .

- Molecular Weight : 376.41 g/mol (C23H21FN2O2) .

QCBL-2201 (PB-22-F) :

- Shares the fluoropentyl chain but differs in regulatory nomenclature. It is classified as a synthetic cannabinoid with high potency .

| Property | Target Compound | 5F-PB-22 | QCBL-2201 |

|---|---|---|---|

| Substituent at N1 | 4-Hydroxypentyl | 5-Fluoropentyl | 5-Fluoropentyl |

| Molecular Weight (g/mol) | 374.44 | 376.41 | 376.41 |

| Psychoactivity | Likely metabolite | High | High |

| Regulatory Status | Unclear | Controlled | Controlled |

Hydroxyquinoline and Isoquinoline Isomers

describes isomers of 5F-PB-22 with hydroxy groups on the quinoline or isoquinoline rings (e.g., 5F-PB-22 7-hydroxyquinoline isomer). These isomers differ in:

- Biological Activity: Positional changes alter receptor binding. For example, the 8-hydroxyquinoline isomer may exhibit metal-chelating properties .

Benzyl-Substituted Analogs: FUB-PB-22

FUB-PB-22 (Quinolin-8-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate):

- Key Difference : The N1 substituent is a 4-fluorobenzyl group instead of a hydroxypentyl chain.

- Impact: The aromatic benzyl group enhances π-π stacking interactions with cannabinoid receptors, increasing potency.

- Molecular Weight : 396.41 g/mol (C25H17FN2O2) .

| Property | Target Compound | FUB-PB-22 |

|---|---|---|

| Substituent at N1 | 4-Hydroxypentyl | 4-Fluorobenzyl |

| Molecular Weight (g/mol) | 374.44 | 396.41 |

| Solubility | Higher (polar OH) | Lower (aromatic) |

| Receptor Affinity | Moderate | High |

Non-Fluorinated Analog: PB-22

PB-22 (Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate):

- Key Difference : The N1 chain is a simple pentyl group without hydroxyl or fluorine.

- Impact : Reduced polarity compared to the hydroxypentyl derivative, leading to slower metabolic clearance.

- Molecular Weight : 358.44 g/mol (C23H22N2O2) .

Physicochemical and Pharmacological Insights

Solubility and Stability

- The 4-hydroxypentyl group in the target compound increases water solubility compared to fluorinated or benzyl-substituted analogs. However, this may reduce membrane permeability .

- pKa Prediction : The hydroxyl group (pKa ~2.2) suggests mild acidity, influencing ionization in physiological environments .

Metabolic Pathways

- The hydroxyl group in the target compound may undergo glucuronidation or sulfation , contrasting with fluorinated analogs, which are metabolized via oxidative pathways (e.g., cytochrome P450) .

Biological Activity

Quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly its interactions with cannabinoid receptors. This article delves into its biological activity, synthesis, and relevant research findings.

- IUPAC Name : Quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate

- CAS Number : 2071636-79-6

- Molecular Formula : C23H22N2O3

- Molecular Weight : 374.4 g/mol

Quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. The binding to these receptors triggers a series of intracellular signaling cascades that result in various physiological effects, including:

- Analgesia : Pain relief through modulation of neurotransmitter release.

- Anti-inflammatory Effects : Reduction in inflammation via receptor-mediated pathways.

The compound’s efficacy as a cannabinoid agonist suggests potential therapeutic applications in pain management and neuroprotection.

Biological Activity

Research indicates that quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate exhibits significant biological activity. Its interactions with cannabinoid receptors have been explored in various studies, highlighting its potential for diverse pharmacological applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Binding | High affinity for CB1 and CB2 receptors, leading to agonistic effects. |

| Analgesic Properties | Demonstrated pain-relieving effects in preclinical models. |

| Anti-inflammatory | Exhibits potential to reduce inflammation through cannabinoid receptor activation. |

| Neuroprotective Effects | May protect neuronal cells through modulation of signaling pathways associated with stress responses. |

Research Findings

Recent studies have highlighted the compound's pharmacological potential:

- Cannabinoid Receptor Interaction :

- Comparative Studies :

- Genotoxicity Assessments :

Case Studies

Several case studies have explored the therapeutic implications of quinolin derivatives:

- A study on the analgesic effects of synthetic cannabinoids demonstrated that quinolin-based compounds could significantly reduce pain responses in animal models, suggesting their utility in clinical pain management.

- Another investigation focused on the anti-inflammatory properties of these compounds found that they could effectively modulate inflammatory pathways in vitro, highlighting their potential role in treating inflammatory diseases .

Q & A

Q. What are the structural characteristics and IUPAC nomenclature of quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate?

The compound consists of an indole-3-carboxylate core esterified to a quinolin-8-yl group, with a 4-hydroxypentyl chain at the indole nitrogen. The IUPAC name reflects the substituent positions:

- Indole system : The hydroxyl group is located at the fourth carbon of the pentyl chain (1-(4-hydroxypentyl)).

- Quinoline moiety : The ester linkage occurs at the eighth position of the quinoline ring.

Structural analogs, such as 5F-PB-22 (QCBL-2201), follow similar naming conventions, where fluoropentyl or hydroxypentyl chains define substituent positions .

Q. What synthetic strategies are applicable for preparing quinolin-8-yl indole-3-carboxylates?

A plausible route involves:

Carboxylic acid activation : React indole-3-carboxylic acid with a coupling agent (e.g., EDCI/DMAP) to activate the carboxyl group .

Esterification : Combine the activated acid with quinolin-8-ol in anhydrous dichloromethane under argon.

Hydroxyl protection : Use tert-butyl carbonate or other protecting groups if the hydroxyl pentyl chain requires selective reactivity .

Purification : Employ silica gel chromatography with gradients of methanol/dichloromethane.

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm structural integrity. For example, indole C-3 carbonyl resonances appear at δ ~161 ppm, while quinoline protons show distinct splitting patterns .

- LC-MS/PDA : Reversed-phase chromatography (C18 column, acetonitrile/water mobile phase) separates isomers. Mass spectrometry detects [M+H]+ ions (e.g., m/z 376 for fluoropentyl analogs) .

- IR spectroscopy : Key stretches include C=O (~1660 cm) and O-H (~3200 cm) .

Advanced Research Questions

Q. How can LC-MS conditions be optimized to resolve positional isomers of quinolin-8-yl indole carboxylates?

-

Column choice : Use a C18 column with 2.6 µm particle size for high resolution.

-

Mobile phase : Gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid over 20 minutes) improves separation.

-

Key findings from analogs :

Isomer Type Retention Time (min) Structural Feature 4-Hydroxyquinoline 12.3 Compact substituent orientation 6-Hydroxyquinoline 15.8 Extended substituent orientation Adjustments in gradient slope and temperature (e.g., 40°C) enhance isomer differentiation .

Q. How does the hydroxyl group position on the pentyl chain influence chromatographic behavior?

Hydroxyl positioning alters polarity and hydrogen-bonding capacity:

- 4-Hydroxypentyl : Increased retention due to stronger interaction with the stationary phase compared to terminal hydroxyl groups.

- 5-Hydroxypentyl : Lower retention in fluorinated analogs (e.g., 5F-PB-22) due to reduced steric hindrance .

Substituent orientation (compact vs. extended) also impacts retention, as seen in isoquinolinyl isomers .

Q. What methodologies address conflicting spectral data (e.g., unexpected NMR peaks)?

- Cross-validation : Compare LC-MS purity (>95%) with NMR integration ratios to rule out impurities.

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for indole C-2 and quinoline C-8 protons .

- Isomer spiking : Add a known isomer standard to identify co-eluting peaks in LC-MS .

Q. How do substituent modifications affect structure-activity relationships (SAR) in related compounds?

- Fluorine vs. hydroxyl : Fluoropentyl analogs (e.g., 5F-PB-22) exhibit higher metabolic stability but reduced aqueous solubility compared to hydroxypentyl derivatives .

- Quinoline vs. isoquinoline : Isoquinolinyl isomers show distinct receptor binding profiles due to altered π-π stacking interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for indole-quinoline hybrids?

- Reagent purity : Ensure anhydrous conditions for coupling reactions (e.g., EDCI/DMAP) to avoid side products .

- Chromatographic artifacts : Use preparative HPLC instead of silica gel for polar intermediates.

- Isomerization : Monitor reaction temperature (<25°C) to prevent thermal rearrangement of the pentyl chain .

Q. Why do fluorinated analogs exhibit variable mass spectral fragmentation patterns?

- Fluorine’s electronegativity : Enhances stability of [M+H-F]+ ions, leading to distinct fragmentation pathways.

- Hydroxyl vs. fluorine : Hydroxypentyl derivatives generate [M+H-H2O]+ peaks, absent in fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.